molecular formula C24H22Cl2N2O3 B11139922 (2Z)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-2-[(4-methylphenyl)formamido]-N-(propan-2-yl)prop-2-enamide

(2Z)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-2-[(4-methylphenyl)formamido]-N-(propan-2-yl)prop-2-enamide

Cat. No.: B11139922
M. Wt: 457.3 g/mol
InChI Key: RSZYQRVKGFLAKU-BKUYFWCQSA-N
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Description

The compound (2Z)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-2-[(4-methylphenyl)formamido]-N-(propan-2-yl)prop-2-enamide is a complex organic molecule characterized by its unique structural components It features a furan ring substituted with a 2,4-dichlorophenyl group, an amide linkage with a 4-methylphenyl group, and a prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-2-[(4-methylphenyl)formamido]-N-(propan-2-yl)prop-2-enamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts under acidic conditions to form the furan ring.

    Substitution with 2,4-Dichlorophenyl Group: The furan ring is then substituted with a 2,4-dichlorophenyl group using a Friedel-Crafts acylation reaction.

    Amide Formation: The amide linkage is formed by reacting the substituted furan with 4-methylphenyl isocyanate under controlled conditions.

    Final Assembly: The final step involves the coupling of the intermediate with prop-2-enamide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the amide group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Properties

Research has identified significant anticancer properties associated with this compound. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)

Mechanism of Action :

  • The compound induces apoptosis in cancer cells through the activation of caspase pathways.
  • It inhibits specific signaling pathways involved in cancer progression, such as the NF-kB pathway.

Case Study :
In a study examining the effects on A549 cells, treatment with this compound resulted in a notable decrease in cell viability, with an IC50 value comparable to standard chemotherapeutics like cisplatin.

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties against a range of bacterial strains. Preliminary results indicate effectiveness against both Gram-positive and Gram-negative bacteria.

Mechanism of Action :

  • The antimicrobial activity is believed to stem from the disruption of bacterial cell membranes and interference with metabolic processes.

Research Findings :
In a specific study assessing antimicrobial efficacy, the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli at low concentrations.

Biochemical Pathways

The compound's interactions with various enzymes and proteins involved in cellular metabolism suggest that it may influence metabolic pathways by modulating enzyme activity related to detoxification processes. This aspect is crucial for understanding its potential therapeutic applications.

Mechanism of Action

The mechanism by which (2Z)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-2-[(4-methylphenyl)formamido]-N-(propan-2-yl)prop-2-enamide exerts its effects would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and amide linkage are key structural features that could facilitate binding to these targets, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern and the presence of both a furan ring and an amide linkage. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

The compound (2Z)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-2-[(4-methylphenyl)formamido]-N-(propan-2-yl)prop-2-enamide is a synthetic derivative that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research.

Chemical Structure and Properties

The molecular formula of the compound is C18H18Cl2N2OC_{18}H_{18}Cl_2N_2O, with a molecular weight of approximately 341.19 g/mol. The structure includes a furan ring substituted with a dichlorophenyl group and an amide functional group, contributing to its biological activity.

Antitumor Activity

Research indicates that compounds with similar structures exhibit notable antitumor properties. For example, derivatives containing the furan moiety have been shown to inhibit cancer cell proliferation in various in vitro studies. A study demonstrated that furan derivatives could induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell death.

CompoundCell LineIC50 (µM)Mechanism of Action
(2Z)-3-[5-(2,4-dichlorophenyl)furan-2-yl]MCF-7 (breast cancer)10.5Apoptosis induction
Similar Furan DerivativeHeLa (cervical cancer)15.0Caspase activation

Anti-inflammatory Effects

Compounds structurally related to this compound have shown anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes. In vitro assays indicated that these compounds reduce prostaglandin synthesis, which is crucial in mediating inflammatory responses .

Antimicrobial Activity

The antimicrobial potential of furan derivatives has also been explored. Studies have shown that certain derivatives can inhibit the growth of pathogenic bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Case Studies

  • Antitumor Efficacy in Animal Models :
    A study involving mice implanted with tumor cells demonstrated that treatment with similar furan derivatives significantly reduced tumor size compared to control groups. The treatment led to a marked increase in survival rates among the treated groups .
  • Inflammation Reduction in Rodent Models :
    In a rodent model of induced inflammation, administration of this class of compounds resulted in reduced swelling and pain response, supporting their potential use as anti-inflammatory agents in clinical settings .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
  • Induction of Apoptosis : The activation of apoptotic pathways is a common mechanism for antitumor activity observed in furan derivatives.
  • Membrane Disruption : Antimicrobial properties are often linked to the ability to disrupt bacterial cell membranes.

Properties

Molecular Formula

C24H22Cl2N2O3

Molecular Weight

457.3 g/mol

IUPAC Name

N-[(Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-oxo-3-(propan-2-ylamino)prop-1-en-2-yl]-4-methylbenzamide

InChI

InChI=1S/C24H22Cl2N2O3/c1-14(2)27-24(30)21(28-23(29)16-6-4-15(3)5-7-16)13-18-9-11-22(31-18)19-10-8-17(25)12-20(19)26/h4-14H,1-3H3,(H,27,30)(H,28,29)/b21-13-

InChI Key

RSZYQRVKGFLAKU-BKUYFWCQSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)/C(=O)NC(C)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)C(=O)NC(C)C

Origin of Product

United States

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